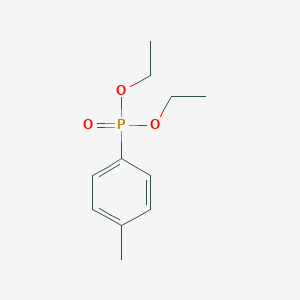

1-二乙氧磷酰基-4-甲基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

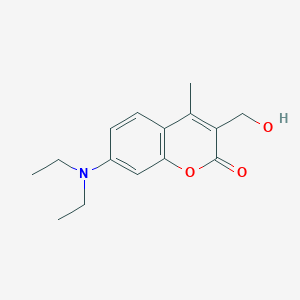

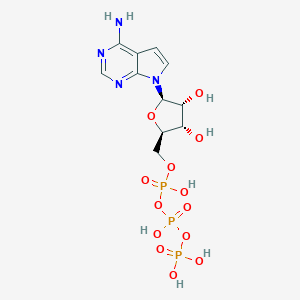

1-Diethoxyphosphoryl-4-methylbenzene is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to oxygen and carbon atoms. The diethoxyphosphoryl group is a common functional group in organophosphorus chemistry and is known for its role in various chemical reactions and applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of compounds related to 1-diethoxyphosphoryl-4-methylbenzene often involves the use of phosphorus reagents and the manipulation of functional groups on aromatic rings. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution, followed by oxidation and methylation to yield bis(phosphoryl) and bis(phosphonio) derivatives . Similarly, the synthesis of various quinazolines and 4(3H)-quinazolinones bearing a 4-[(diethoxyphosphoryl)-methyl]phenyl group was performed to study the structure-activity relationship of hypolipidemic drugs .

Molecular Structure Analysis

The molecular structure of compounds containing diethoxyphosphoryl groups can be complex, with various substituents influencing the overall geometry and electronic properties. X-ray crystallography has been used to investigate the structures of such compounds, revealing large bond angles around phosphorus atoms and the impact of different substituents on the aromatic ring . The presence of diethoxyphosphoryl groups can also affect the packing structure in crystals, as seen in the case of 1,4-diethynylbenzene derivatives .

Chemical Reactions Analysis

Compounds with diethoxyphosphoryl groups participate in a range of chemical reactions. For example, methyl 2-[(diethoxyphosphoryl)methyl]benzoate was found to react with aldehydes under Horner-Wadsworth-Emmons conditions to produce alkenylphosphonates, which are unexpected products alongside the anticipated 1,2-disubstituted E-alkenes10. The reactivity of these compounds can be influenced by the steric and electronic properties of the substituents attached to the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-diethoxyphosphoryl-4-methylbenzene derivatives are influenced by the nature of the substituents and the molecular structure. For instance, the photophysical properties of 1,4-diethynylbenzene derivatives in solution and in crystals were studied, revealing the effects of aggregation on absorption and emission spectra . The redox properties of bis(dimesitylphosphino)benzene derivatives were investigated through electrochemical measurements, reflecting the impact of crowded molecular structures on their redox behavior .

科学研究应用

聚(苯乙炔)的光物理学

Levitus等人(2001年)的研究探讨了1,4-二乙炔基苯的光物理学,这是与1-二乙氧磷酰基-4-甲基苯相关的化合物,以区分聚(苯乙炔)中色团聚集和平面化的影响。他们的研究展示了分子聚集和光物理性质之间复杂的相互作用,为光电应用材料的设计提供了见解(Levitus et al., 2001)。

硝基酸酸的合成

Krawczyk等人(2006年)展示了次级3芳基-2-(二乙氧磷酰基)-4-硝基烷酸的合成,这些化合物经历自发的Nef反应,导致各种有机化合物。这项工作强调了二乙氧磷酰基团在合成有机化学中的作用,特别是在复杂分子的合成中(Krawczyk et al., 2006)。

甲基苯的液相氧化

Okada和Kamiya(1981年)研究了甲基苯的液相氧化,揭示了钴-铜-溴化物体系的催化潜力。虽然没有直接提到1-二乙氧磷酰基-4-甲基苯,但这项研究为理解相关甲基苯衍生物的氧化反应提供了背景,这对化学合成和工业应用至关重要(Okada & Kamiya, 1981)。

氧中心自由基的自旋俘获

Frejaville等人(1995年)引入了一种新型自旋俘获剂,5-(二乙氧磷酰基)-5-甲基-1-吡咯烷-N-氧化物(DEPMPO),突出了其在俘获氧中心自由基方面的功效。这项研究对自由基化学研究至关重要,并可能对理解生物系统中氧化应激产生潜在影响(Frejaville et al., 1995)。

立体选择性合成

Brel(2014年)专注于二乙氧磷酰基取代二氢呋喃的氢化,展示了某些异构体的立体选择性合成。这项研究对立体选择性合成领域做出了贡献,这在药物和农药的开发中是基础性的(Brel, 2014)。

未来方向

属性

IUPAC Name |

1-diethoxyphosphoryl-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPPVLJOQUCQIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Diethoxyphosphoryl-4-methylbenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)